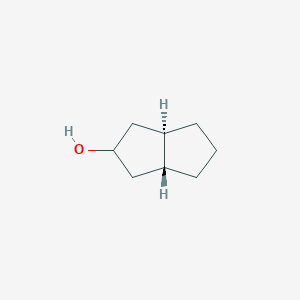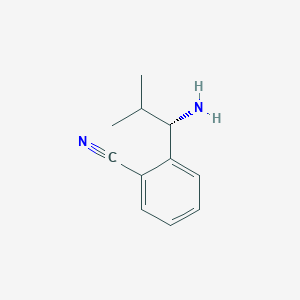
Rel-(2s,3aR,6aR)-octahydropentalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol is a chiral compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of an octahydropentalene core with a hydroxyl group at the second position, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3aR,6aR)-octahydropentalen-2-ol typically involves the following steps:
Cyclization Reactions: Starting from simple aliphatic precursors, cyclization reactions are employed to form the bicyclic core. This can be achieved through intramolecular Diels-Alder reactions or other cycloaddition methods.
Reduction: The reduction of the resulting intermediate compounds is carried out using hydrogenation or hydride donors to achieve the desired octahydro structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is often done through selective oxidation reactions, using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and reduction steps, followed by purification through distillation or crystallization.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride, sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its chiral properties which can influence biological activity.
Materials Science: Explored for its potential in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which Rel-(2S,3aR,6aR)-octahydropentalen-2-ol exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral building block, influencing the stereochemistry of the resulting products.
In Medicinal Chemistry: Interacts with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins.
類似化合物との比較
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol can be compared with other bicyclic compounds such as:
Octahydroindene: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
Decahydronaphthalene: Another bicyclic compound with a fully saturated structure, used in different contexts due to its lack of functional groups.
Bicyclo[2.2.1]heptane: Known for its rigid structure and used in various synthetic applications, but differs in its ring size and functionalization.
This compound stands out due to its specific stereochemistry and functional group, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2/t6-,7-/m1/s1 |
InChIキー |
WYZPLRUPKAGJSE-RNFRBKRXSA-N |
異性体SMILES |
C1C[C@@H]2CC(C[C@H]2C1)O |
正規SMILES |
C1CC2CC(CC2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)







![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
